6-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-methyl[1,2,4]triazolo[4,3-b]pyridazine
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Overview
Description
6-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-methyl[1,2,4]triazolo[4,3-b]pyridazine is a complex organic compound that belongs to the class of triazolopyridazines. This compound is characterized by the presence of a methoxyphenyl group attached to a piperazine ring, which is further connected to a triazolopyridazine core. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-methyl[1,2,4]triazolo[4,3-b]pyridazine typically involves multiple steps. One common method includes the reaction of 4-methoxyphenylpiperazine with a suitable triazolopyridazine precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like ethanol or dimethylformamide. The mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and ensure high purity of the final product. Advanced purification techniques, such as recrystallization and chromatography, are employed to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
6-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-methyl[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to modify the piperazine ring.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents like tetrahydrofuran or ether.
Substitution: Nucleophiles such as amines or thiols; reactions are performed in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds. Substitution reactions can result in a variety of derivatives with different functional groups attached to the aromatic ring .
Scientific Research Applications
6-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-methyl[1,2,4]triazolo[4,3-b]pyridazine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and psychiatric conditions.
Pharmacology: The compound is studied for its interactions with various receptors and enzymes, providing insights into its mechanism of action and potential therapeutic uses.
Biological Research: It is used as a tool compound to study cellular pathways and molecular mechanisms in biological systems.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-methyl[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound is known to bind to alpha1-adrenergic receptors, modulating their activity and influencing various physiological processes. This interaction can lead to changes in neurotransmitter release, receptor signaling, and cellular responses .
Comparison with Similar Compounds
Similar Compounds
Trazodone: An antidepressant that also contains a triazolopyridazine core.
Naftopidil: An alpha1-adrenergic receptor antagonist with a similar piperazine structure.
Urapidil: Another alpha1-adrenergic receptor antagonist with structural similarities.
Uniqueness
6-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-methyl[1,2,4]triazolo[4,3-b]pyridazine is unique due to its specific combination of functional groups and its ability to interact with multiple molecular targets.
Properties
Molecular Formula |
C17H20N6O |
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Molecular Weight |
324.4 g/mol |
IUPAC Name |
6-[4-(4-methoxyphenyl)piperazin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C17H20N6O/c1-13-18-19-16-7-8-17(20-23(13)16)22-11-9-21(10-12-22)14-3-5-15(24-2)6-4-14/h3-8H,9-12H2,1-2H3 |
InChI Key |
RENKJGLCFMDRCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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